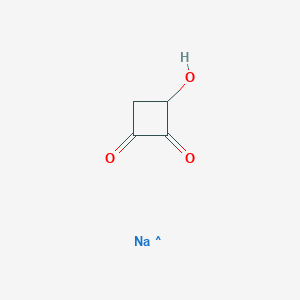![molecular formula C5H4N4O B12358572 6,7a-Dihydroimidazo[4,5-d]pyridazin-7-one](/img/structure/B12358572.png)
6,7a-Dihydroimidazo[4,5-d]pyridazin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7a-Dihydroimidazo[4,5-d]pyridazin-7-one is a heterocyclic compound that features a fused imidazole and pyridazine ring system. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7a-Dihydroimidazo[4,5-d]pyridazin-7-one typically involves the condensation of 2-aminopyridine with various carbonyl compounds. One common method is the reaction of 2-aminopyridine with glyoxal under acidic conditions, followed by cyclization to form the desired heterocyclic structure . Another approach involves the use of 2-aminopyridine and aldehydes in the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. These methods may include the use of continuous flow reactors to optimize reaction times and yields .
Chemical Reactions Analysis
Types of Reactions
6,7a-Dihydroimidazo[4,5-d]pyridazin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-d]pyridazin-7-one derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced analogs .
Scientific Research Applications
6,7a-Dihydroimidazo[4,5-d]pyridazin-7-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 6,7a-Dihydroimidazo[4,5-d]pyridazin-7-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it has been shown to interact with GABA_A receptors, influencing neurotransmission and exhibiting potential anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms.
Uniqueness
This compound is unique due to its specific ring fusion and the presence of both imidazole and pyridazine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C5H4N4O |
|---|---|
Molecular Weight |
136.11 g/mol |
IUPAC Name |
6,7a-dihydroimidazo[4,5-d]pyridazin-7-one |
InChI |
InChI=1S/C5H4N4O/c10-5-4-3(1-8-9-5)6-2-7-4/h1-2,4H,(H,9,10) |
InChI Key |
GDONHGGERHJFBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=O)C2C1=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-{4-[1-(hydroxyimino)ethyl]phenyl}cyclopropanecarboxamide](/img/structure/B12358510.png)






![Thieno[2,3-d]pyridazin-4,7-dione](/img/structure/B12358575.png)


